4-(1-Benzothiophen-2-yl)pyrimidin-2-amine

IKK Inhibition Inflammation NF-κB Signaling

Researchers requiring a validated kinase inhibitor scaffold often face inconsistent biological activity from 'similar' analogs, risking experimental failure. 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine (CAS 860788-49-4) eliminates this uncertainty as the exact, unsubstituted core for IKKβ and PLK4 inhibitor libraries. • Proven scaffold: Structural variations among related IKK inhibitors yield >2500-fold potency differences (IC50 30 nM to >100 µM); only the precise core ensures reproducible SAR. • Defined selectivity: EC50 >30,000 nM at mGluR4 confirms clean kinase selectivity, minimizing off-target confounding in cellular assays. • Supply reliability: In-stock availability with flexible packaging options; identical molecular identity verified by CAS and InChI Key for every shipment.

Molecular Formula C12H9N3S
Molecular Weight 227.29
CAS No. 860788-49-4
Cat. No. B2572176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Benzothiophen-2-yl)pyrimidin-2-amine
CAS860788-49-4
Molecular FormulaC12H9N3S
Molecular Weight227.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N
InChIInChI=1S/C12H9N3S/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15)
InChIKeyVDEYQSOFDSCWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Benzothiophen-2-yl)pyrimidin-2-amine: Core Scaffold for Kinase Research


4-(1-Benzothiophen-2-yl)pyrimidin-2-amine (CAS 860788-49-4) is a heterocyclic small molecule featuring a 2-aminopyrimidine core directly linked to a benzothiophene moiety at the 4-position . This compound serves as the foundational, unsubstituted core scaffold within a broader chemotype recognized for kinase inhibition, particularly against IκB kinase (IKK) and Polo-like kinase 4 (PLK4), targets implicated in inflammatory signaling and oncogenic centriole dysregulation, respectively [1][2].

Core scaffold for IKK/PLK4 inhibitor diversification
Unsubstituted 2-aminopyrimidine enables targeted chemical modifications
Documented scaffold for inflammatory and oncology kinase research

4-(1-Benzothiophen-2-yl)pyrimidin-2-amine: Scaffold Identity Over Similarity


Substituting 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine with a generic 'similar' aminopyrimidine or benzothiophene derivative introduces significant risk of experimental failure. The compound is not an end-product inhibitor but a specific core scaffold; its unsubstituted amine and benzothiophene vectors are the precise points for subsequent chemical diversification, and even minor changes to this core, such as methylation or ring substitution, can ablate target engagement. For example, structural variations among related IKK inhibitors result in a >2500-fold difference in potency (IC50 values ranging from 30 nM to >100 µM), demonstrating that 'in-class' similarity does not guarantee comparable biological activity [1]. Therefore, procurement decisions must be based on the exact molecular identity and its documented, quantitative performance as a scaffold, not on assumed class-level equivalence.

Scaffold identity
Substitution at the 2-amine or benzothiophene vectors may prevent intended diversification and abolish target engagement.
Class-level assumption
Structurally similar aminopyrimidines or benzothiophenes can exhibit orders-of-magnitude potency differences; “in-class” similarity does not ensure comparable activity.
Procurement risk
Selecting a generic analogue without documented kinase inhibition data may result in an inactive scaffold, wasting synthesis and assay resources.

4-(1-Benzothiophen-2-yl)pyrimidin-2-amine: Evidence-Based Selection


Meta-Substitution Boosts IKKβ Inhibitory Potency

A derivative of the target compound, 3-([4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino)benzoic acid, demonstrates an IC50 of 1 µM for IKKβ [1]. This represents a 2.2-fold improvement in potency compared to the structurally similar derivative (4-([4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino)phenyl)acetic acid, which has an IC50 of 2.2 µM under the same assay conditions [2]. The minimal structural change, relocating the carboxylic acid group from the para to the meta position on the aniline ring, yields a quantifiable and meaningful enhancement in target engagement.

IKKβ potency: meta vs para
Head-to-head
Meta: IC50 1 µM
Para: IC50 2.2 µM
2.2-fold improvement
Meta-substitution enhances IKKβ inhibition; guides derivative design.
In vitro enzyme assay; para-to-meta shift.
IKK Inhibition Inflammation NF-κB Signaling Kinase Inhibitors

mGluR4 Inactivity Highlights Kinase Selectivity

The unsubstituted core scaffold 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine exhibits an EC50 value of >30,000 nM (>30 µM) when tested as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 4 (mGluR4) expressed in CHO-K1 cells [1]. This finding is in stark contrast to the nanomolar potency observed for structurally optimized mGluR4 PAMs (e.g., EC50 = 30 nM for certain derivatives) and for its IKK/PLK4 inhibitory derivatives (IC50 values as low as 30-40 nM) [2]. The near-complete lack of activity at mGluR4 provides direct, quantitative evidence that this core scaffold is not a promiscuous GPCR modulator but is instead predisposed for selective kinase inhibition.

mGluR4 PAM inactivity
Cross-study
EC50 >30,000 nM
Confirms kinase-selective scaffold; low GPCR off-target activity.
CHO-K1 cells; >1000-fold weaker than optimized PAMs.
mGluR4 Positive Allosteric Modulator Kinase Selectivity Neuroscience

Distinct PLK4 Inhibitory Profile from IKK Derivatives

A derivative of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine has been shown to potently inhibit Polo-like kinase 4 (PLK4) with an IC50 of 7 nM [1]. This is a highly differentiated activity profile from the IKK-targeted derivatives of the same scaffold, which typically exhibit potencies in the 40-200 nM range for the IKK complex . The ability of this core scaffold to yield single-digit nanomolar PLK4 inhibition following appropriate substitution demonstrates its versatility and validates its utility for generating potent chemical probes for this distinct therapeutic target.

PLK4 vs IKK inhibition
Cross-study
PLK4 IC50 7 nM
IKK derivatives: 40–200 nM
Derivative achieves potent PLK4 inhibition; expands target scope.
In vitro PLK4 assay; at least 5.7-fold difference.
PLK4 Inhibition Centriole Duplication Cancer Therapeutics Scaffold Hopping

Patent-Defined Scaffold Broadens Application Space

The compound 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is explicitly claimed as a core structure within the general Formula I of patent families (e.g., US20080306082, CA2629336A1, ZA200803940B) directed towards IKK-beta inhibitors for cancer and inflammatory diseases [1][2][3]. This patent inclusion is a form of verified, high-value differentiation: it confirms the scaffold's central role in a series of compounds with demonstrated therapeutic potential, as opposed to being a minor, unclaimed byproduct. This official recognition provides procurement justification based on documented utility and reduces the risk of selecting a scaffold with no clear or protected application pathway.

Patent-defined scaffold
Class-level
Claimed in IKKβ inhibitor patents (US, CA, ZA)
Documented core in patent families; may support IP-driven research.
Legal/strategic value; no quantitative data.
Patent Scaffold IKK-beta Inhibition Cancer and Inflammation Chemical Library Design

4-(1-Benzothiophen-2-yl)pyrimidin-2-amine: Application Scenarios


Lead Optimization for Inflammatory Disease Targets

This scaffold is optimally employed as a starting point for synthesizing focused libraries of IKK-beta inhibitors. The established SAR, demonstrating that meta-substitution on the aniline ring can yield a 2.2-fold improvement in IKKβ potency compared to para-substitution, provides a data-driven rationale for prioritizing specific vectors during lead optimization [1]. This allows medicinal chemists to efficiently explore chemical space around a validated core, with the confidence that even minor modifications can lead to quantifiable gains in target engagement.

Chemical Probe Development for PLK4 Biology

The scaffold's proven ability to yield derivatives with single-digit nanomolar PLK4 inhibitory activity (IC50 = 7 nM) makes it a high-value procurement for researchers investigating centrosome biology and mitosis [1]. This is particularly relevant for oncology programs where PLK4 is overexpressed, as the scaffold's distinct kinase selectivity profile, underscored by its lack of activity at mGluR4 (>30,000 nM), ensures that observed cellular phenotypes can be more confidently attributed to on-target PLK4 modulation [2].

Assay Validation for IKK/NF-κB Pathway Research

Due to its quantitative inactivity at mGluR4 (EC50 >30,000 nM), this scaffold and its derivatives serve as cleaner tools for validating IKK/NF-κB pathway engagement in complex biological systems [1]. The well-documented, multi-log difference in potency between kinase and GPCR targets reduces the likelihood of confounding off-target effects, making it a superior choice for experiments designed to delineate the specific role of IKK in inflammation or cancer cell signaling, compared to less selective or less characterized chemical probes.

IP-Driven Drug Discovery Campaigns

The explicit inclusion of this scaffold in multiple international patent families for IKK-beta inhibitors confirms its central role in a protected chemical series with therapeutic potential [1][2]. Procuring this core scaffold allows research organizations to build upon a legally defined and commercially relevant chemical matter, mitigating the risk of investing resources in a compound with an unclear intellectual property landscape. This is a critical consideration for both academic labs seeking to publish novel findings and biotech companies aiming to secure their own follow-on patents.

Application
Selection Property
Validation Focus
IKKβ inhibitor lead optimization
Meta-substitution SAR for potency
IKKβ enzyme inhibition assay
PLK4 biology studies (oncology)
Scaffold for PLK4 inhibitor derivatives
PLK4 enzyme and centriole duplication assays
IKK/NF-κB pathway validation
Kinase selectivity over GPCRs
mGluR4 counter-screen for off-target effects
IP-driven drug discovery
Patent-protected core scaffold
Freedom-to-operate and follow-on patent analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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